gamma-Decalactone
Overview
Description
Gamma-Decalactone is a lactone and aroma compound with the chemical formula C₁₀H₁₈O₂. It is known for its intense peach flavor and is naturally present in many fruits and fermentations. This compound is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .
Preparation Methods
Gamma-Decalactone can be synthesized through biotechnological methods, primarily using the yeast Yarrowia lipolytica. The production process involves the biotransformation of ricinoleic acid, derived from castor oil triglycerides. The optimal parameters for lactone biosynthesis include a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration of 75 g/L. Using these parameters, about 2.93 ± 0.33 g/L of this compound can be obtained .
Chemical Reactions Analysis
Gamma-Decalactone undergoes various chemical reactions, including oxidation and reduction. The biotechnological production of this compound involves the β-oxidation of ricinoleic acid. The compound can also undergo ω-oxidation, leading to the formation of ω-dicarboxylic acid after delactonisation . Common reagents used in these reactions include enzymes and microorganisms such as Yarrowia lipolytica.
Scientific Research Applications
Gamma-Decalactone has a wide range of scientific research applications. It is used in the food and beverage industry as a flavoring agent due to its peach-like aroma. In the cosmetics industry, it is used in the formulation of fragrances. The compound is also used in the pharmaceutical industry for its potential therapeutic properties. Additionally, this compound is used in the study of volatile organic compounds (VOCs) and their biosynthesis in fruits .
Mechanism of Action
The mechanism of action of gamma-Decalactone involves its biosynthesis through enzymatic pathways. The fatty acid desaturase FaFAD1 gene has been identified as a key player in the production of this compound in ripening fruits. This gene is specifically expressed in ripe fruits and its expression correlates with the presence of this compound. The production of this compound is naturally controlled by the expression of genes involved in the biosynthetic pathway of lactones .
Comparison with Similar Compounds
Gamma-Decalactone is similar to other lactones such as delta-Decalactone and gamma-Dodecalactone. These compounds also have peach-like aromas and are used in similar applications. this compound is unique due to its specific biosynthetic pathway and the genes involved in its production. Other similar compounds include 4-Hydroxydecanoic acid gamma-lactone and 4-Decanolide .
Properties
IUPAC Name |
5-hexyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYYFLINQYPWGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022109 | |
Record name | gamma-Decanolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour | |
Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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URL | https://haz-map.com/Agents/10631 | |
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Record name | gamma-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
114.00 to 116.00 °C. @ 0.50 mm Hg | |
Record name | xi-5-Hexyldihydro-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | gamma-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.955 | |
Record name | gamma-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00512 [mmHg] | |
Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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URL | https://haz-map.com/Agents/10631 | |
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CAS No. |
706-14-9, 2825-92-5 | |
Record name | γ-Decalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706-14-9 | |
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Record name | Decan-4-olide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706149 | |
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Record name | 4-Decanolide | |
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Record name | 4-Decanolide | |
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Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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Record name | gamma-Decanolactone | |
Source | EPA DSSTox | |
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Record name | Decan-4-olide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.813 | |
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Record name | 4-Decanolide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | .GAMMA.-DECALACTONE | |
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Retrosynthesis Analysis
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